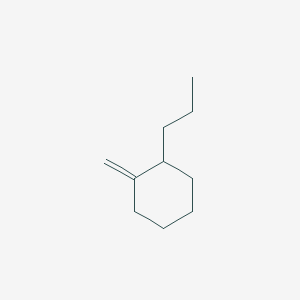

Cyclohexane, 1-methylene-2-propyl-

説明

Cyclohexane, 1-methylene-2-propyl- is a substituted cycloalkane characterized by a cyclohexane ring with a methylene group (-CH₂-) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. Its structure introduces steric and electronic effects that distinguish it from simpler cyclohexane derivatives. The compound’s nomenclature follows IUPAC rules, prioritizing substituent positions to minimize numbering and alphabetical order for tie-breaking . This molecule’s unique substituent arrangement influences its physical properties, reactivity, and applications in organic synthesis and catalysis, as seen in studies on related cyclohexane derivatives .

特性

CAS番号 |

80056-38-8 |

|---|---|

分子式 |

C10H18 |

分子量 |

138.25 g/mol |

IUPAC名 |

1-methylidene-2-propylcyclohexane |

InChI |

InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3 |

InChIキー |

AWITZTJSAITMFH-UHFFFAOYSA-N |

正規SMILES |

CCCC1CCCCC1=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .

化学反応の分析

Types of Reactions

Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.

Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: Halogens (Cl2, Br2), UV light or radical initiators.

Major Products

Oxidation: Alcohols, ketones.

Reduction: Alkanes.

Substitution: Halogenated cyclohexanes.

科学的研究の応用

Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

作用機序

The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .

類似化合物との比較

Comparison with Similar Compounds

Structural and Nomenclature Differences

- Cyclohexane, methyl- (Methylcyclohexane) : A single methyl substituent on the cyclohexane ring. Substituent position numbering prioritizes the lowest possible numbers (e.g., 1-methylcyclohexane). Its simpler structure results in lower steric hindrance compared to 1-methylene-2-propylcyclohexane .

- Cyclohexane, 1-methyl-3-methylene- : Features a methyl group at position 1 and a methylene group at position 3. The spatial separation of substituents reduces steric strain compared to 1-methylene-2-propylcyclohexane .

Physical Properties

Surface tension data from Journal of Physical and Chemical Reference Data highlights trends in substituted cyclohexanes:

| Compound | Surface Tension (mN/m) | Reference |

|---|---|---|

| Cyclohexane, methylene- | 87.4 | |

| Cyclohexane, methyl- | Not explicitly provided | |

| Cyclohexane, 1-methylene-2-propyl- | Data unavailable | — |

The presence of a methylene group in methylenecyclohexane increases surface tension (87.4 mN/m) compared to alkyl-substituted derivatives, likely due to reduced molecular symmetry and increased polarity. For 1-methylene-2-propylcyclohexane, the combination of a methylene group and a longer propyl chain may lower surface tension relative to methylenecyclohexane, aligning with trends observed in alkyl-substituted cyclohexanes .

Chemical Reactivity

In hydrogenolysis reactions, cyclohexane derivatives exhibit varying catalytic behaviors. For example:

- Cyclohexane: Forms as a final product during high-conversion hydrogenolysis of anisole using activated carbon catalysts .

- Methoxycyclohexane : Intermediate in anisole conversion, with lower stability under prolonged reaction conditions .

- 1-Methylene-2-propylcyclohexane: While direct data is absent, its substituents suggest intermediate reactivity. The methylene group may facilitate dehydrogenation, while the propyl group could slow hydrogenolysis due to steric effects compared to methylcyclohexane .

Mixture and Solubility Behavior

Methylcyclohexane is frequently used in mixtures with diisopropyl ether, ethanol, and anthracene, as noted in Cyclohexane, methyl- Mixtures . The propyl group in 1-methylene-2-propylcyclohexane likely enhances hydrophobicity, reducing miscibility with polar solvents like ethanol compared to methylcyclohexane. Its larger substituents may also alter phase behavior in multicomponent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。